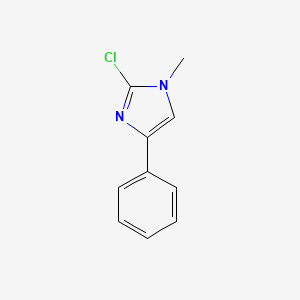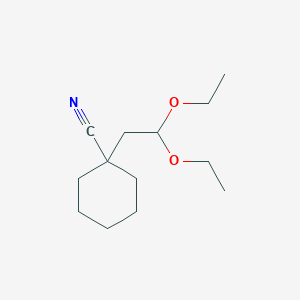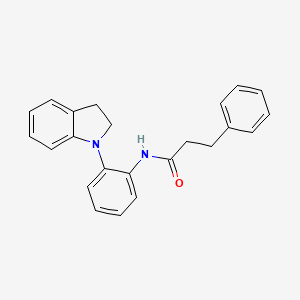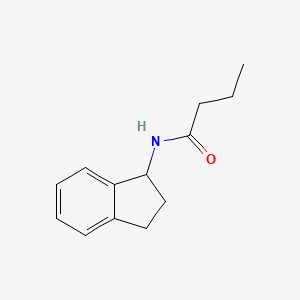
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is an organic compound with the molecular formula C8H10N2O3 It is a derivative of benzamidine, characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 4-methylbenzamidine with hydroxylamine and nitric acid under controlled conditions. The reaction typically proceeds as follows:
Step 1: 4-methylbenzamidine is dissolved in a suitable solvent such as ethanol.
Step 2: Hydroxylamine hydrochloride is added to the solution, followed by the gradual addition of nitric acid.
Step 3: The reaction mixture is stirred at a specific temperature (usually around 0-5°C) to facilitate the formation of this compound.
Step 4: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding N-Hydroxy-4-methyl-3-amino-benzamidine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like bromine (Br2) or chlorinating agents can facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of N-Hydroxy-4-methyl-3-amino-benzamidine.
Substitution: Introduction of various functional groups depending on the reagents used.
Aplicaciones Científicas De Investigación
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential as a therapeutic agent for various diseases is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide exerts its effects involves interactions with specific molecular targets. The hydroxy and nitro groups play a crucial role in its binding affinity to enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes, thereby modulating biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
N-Hydroxy-4-nitro-benzamidine: Similar structure but lacks the methyl group.
4-Methylbenzamidine: Lacks the hydroxy and nitro groups.
3-Nitrobenzamidine: Lacks the hydroxy and methyl groups.
Uniqueness
N-hydroxy-4-methyl-3-nitrobenzene-1-carboximidamide is unique due to the combination of hydroxy, methyl, and nitro groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H9N3O3 |
|---|---|
Peso molecular |
195.18 g/mol |
Nombre IUPAC |
N'-hydroxy-4-methyl-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C8H9N3O3/c1-5-2-3-6(8(9)10-12)4-7(5)11(13)14/h2-4,12H,1H3,(H2,9,10) |
Clave InChI |
LYAOQDSZXTXCHL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=NO)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![4-Chloro-6-{[2-(3-fluoro-2-pyridinyl)-1H-imidazol-1-yl]methyl}-5-propylpyrimidine](/img/structure/B8707936.png)



